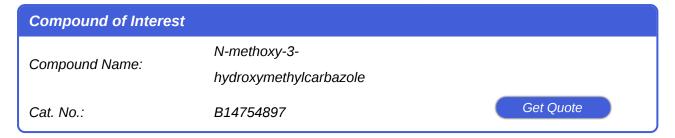


Unveiling the Molecular Architecture of N-methoxy-3-hydroxymethylcarbazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of **N-methoxy-3-hydroxymethylcarbazole**, a carbazole alkaloid isolated from the root bark of Murraya euchrestifolia. This document details the spectroscopic data and experimental protocols that were instrumental in defining its molecular structure, presenting the information in a clear and accessible format for scientific professionals.

Spectroscopic Data Analysis

The structure of **N-methoxy-3-hydroxymethylcarbazole**, also known as murrayamine-L, was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for N-methoxy-3-hydroxymethylcarbazole (in CDCl₃)



Position	¹H Chemical Shift (δ ppm, J in Hz)	¹³ C Chemical Shift (δ ppm)
1	7.98 (d, 8.0)	120.5
2	7.21 (dd, 8.4, 1.2)	124.5
3	-	137.9
4	8.02 (s)	108.1
4a	-	122.3
4b	-	121.5
5	7.49 (d, 8.4)	110.2
6	7.27 (ddd, 8.4, 7.2, 1.2)	120.1
7	7.41 (ddd, 8.4, 7.2, 1.2)	126.1
8	8.11 (d, 8.0)	110.7
8a	-	139.8
N-OCH₃	4.13 (s)	65.9
3-CH ₂ OH	4.81 (s)	64.7

Table 2: Mass Spectrometry, Infrared, and Ultraviolet

Spectroscopic Data

Technique	Data	
High-Resolution Mass Spectrometry (HRMS)	m/z 227.0949 (M+, calculated for C14H13NO2: 227.0946)	
Infrared (IR) Spectroscopy (KBr)	3400 cm ⁻¹ (-OH), 1600 cm ⁻¹ , 1470 cm ⁻¹	
Ultraviolet (UV) Spectroscopy (MeOH)	222 nm (log ϵ 4.45), 241 nm (log ϵ 4.54), 261 nm (sh, log ϵ 4.18), 299 nm (log ϵ 4.13), 332 nm (log ϵ 3.65), 345 nm (log ϵ 3.66)	



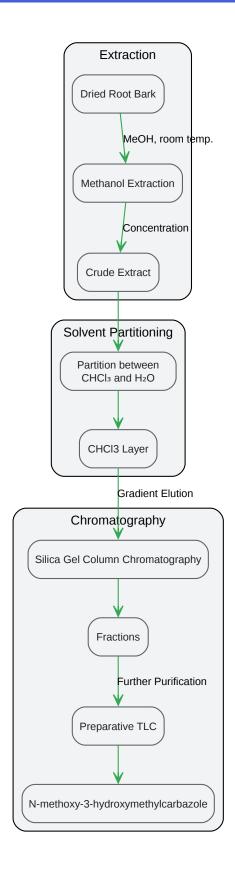
Experimental Protocols

The isolation and elucidation of **N-methoxy-3-hydroxymethylcarbazole** involved a systematic extraction and chromatographic separation process, followed by spectroscopic analysis.

Isolation of N-methoxy-3-hydroxymethylcarbazole

The following diagram outlines the general workflow for the isolation of the target compound from its natural source.





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Figure 1. Isolation workflow for N-methoxy-3-hydroxymethylcarbazole.



Methodology:

- Extraction: The dried and powdered root bark of Murraya euchrestifolia was extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanol extract.
- Solvent Partitioning: The crude extract was partitioned between chloroform (CHCl₃) and water (H₂O). The chloroform-soluble fraction, containing the carbazole alkaloids, was collected and concentrated.
- Chromatography: The chloroform extract was subjected to column chromatography over silica gel. Fractions were eluted using a gradient of n-hexane and ethyl acetate. Fractions containing the target compound were further purified by preparative thin-layer chromatography (TLC) to afford pure N-methoxy-3-hydroxymethylcarbazole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a JEOL JMS-HX-110 mass spectrometer.

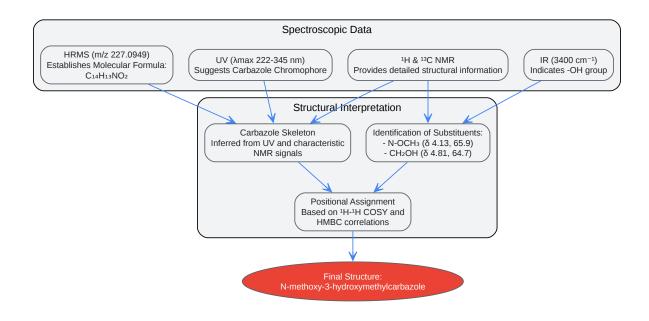
Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer 783 spectrophotometer using potassium bromide (KBr) pellets.

Ultraviolet (UV) Spectroscopy: UV spectra were measured on a Hitachi U-3200 spectrophotometer in methanol (MeOH).

Structure Elucidation Logic

The determination of the molecular structure of **N-methoxy-3-hydroxymethylcarbazole** was based on the logical interpretation of the combined spectroscopic data.





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Figure 2. Logical workflow for the structure elucidation.

The molecular formula was established as $C_{14}H_{13}NO_2$ by high-resolution mass spectrometry. The presence of a hydroxyl group was indicated by the strong absorption at 3400 cm⁻¹ in the IR spectrum. The UV spectrum was characteristic of a carbazole chromophore.

The ^1H and ^{13}C NMR spectra provided the most detailed structural information. The signals at δ 4.13 (s, 3H) and δ 65.9 in the ^1H and ^{13}C NMR spectra, respectively, were assigned to an N-methoxy group. The signals at δ 4.81 (s, 2H) and δ 64.7 were attributed to a hydroxymethyl group (-CH₂OH). The remaining aromatic proton signals were consistent with a 3-substituted carbazole skeleton. The final placement of the substituents was confirmed by 2D NMR experiments such as COSY and HMBC, leading to the unambiguous assignment of the structure as **N-methoxy-3-hydroxymethylcarbazole**.







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